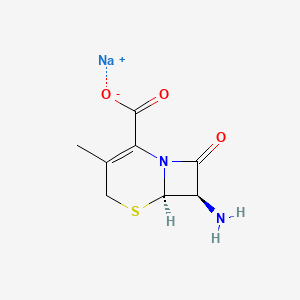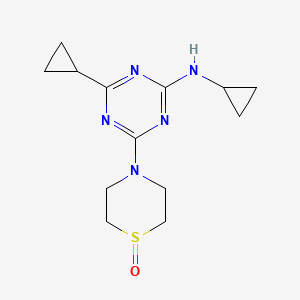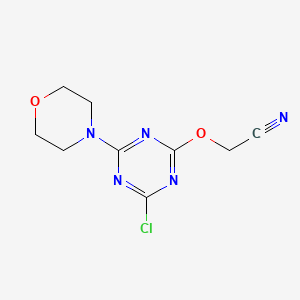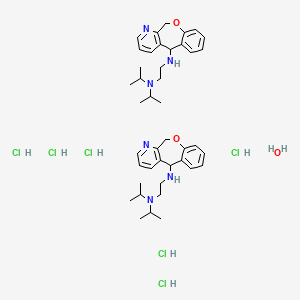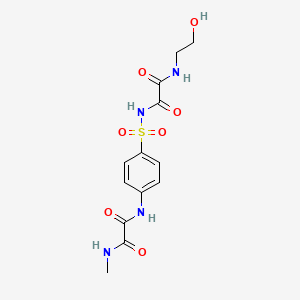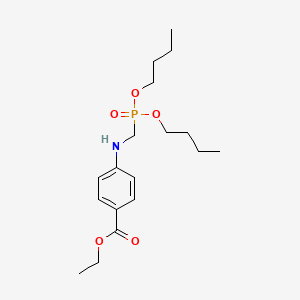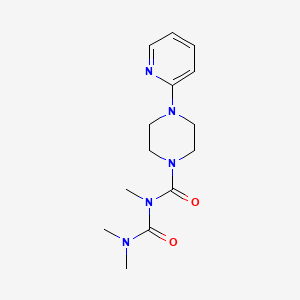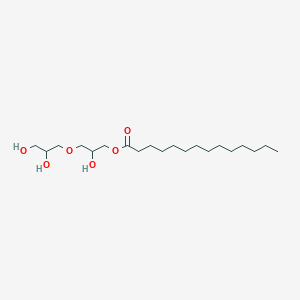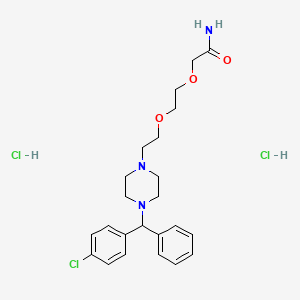
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is often used as a reference standard in various scientific studies and has notable pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)benzyl chloride with 1-piperazineethanol to form an intermediate. This intermediate is then reacted with ethylene oxide to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of solvents like toluene and dichloromethane, and bases such as sodium carbonate or triethylamine .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is widely used in scientific research due to its pharmacological properties. It is commonly used in:
Chemistry: As a reference standard in analytical chemistry.
Biology: In studies related to cellular mechanisms and interactions.
Medicine: As a potential therapeutic agent for various conditions.
Industry: In the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in the body. It has a high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies and other related conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another antihistamine with a similar structure and function.
Levocetirizine: The active enantiomer of cetirizine, known for its higher efficacy.
Meclizine: Used to treat nausea and dizziness, with a similar piperazine core.
Uniqueness
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
83881-45-2 |
|---|---|
Molekularformel |
C23H32Cl3N3O3 |
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O3.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-29-16-17-30-18-22(25)28;;/h1-9,23H,10-18H2,(H2,25,28);2*1H |
InChI-Schlüssel |
ZRYXLOFOMAFFIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


